

# Chemical structure and properties of 3-Matida

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## Compound of Interest

Compound Name: 3-Matida

Cat. No.: B1664605

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## An In-Depth Technical Guide to **3-MATIDA**: A Selective mGluR1 Antagonist

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **3-MATIDA**, a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGluR1). This document is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Properties

**3-MATIDA**, an acronym for 3-methyl-5-carboxy-thien-2-yl-glycine, is a heterocyclic alpha-amino acid derivative.<sup>[1]</sup> Its chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

Table 1: Physicochemical Properties of **3-MATIDA**

Property	Value	Source
IUPAC Name	5-[amino(carboxy)methyl]-4-methylthiophene-2-carboxylic acid	[2]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>4</sub> S	[2][3]
Molecular Weight	215.23 g/mol	[2]
CAS Number	518357-51-2	
Topological Polar Surface Area	128.86 Å <sup>2</sup>	
Hydrogen Bond Donors	3	
Hydrogen Bond Acceptors	5	
Rotatable Bonds	3	

## Biological Activity and Mechanism of Action

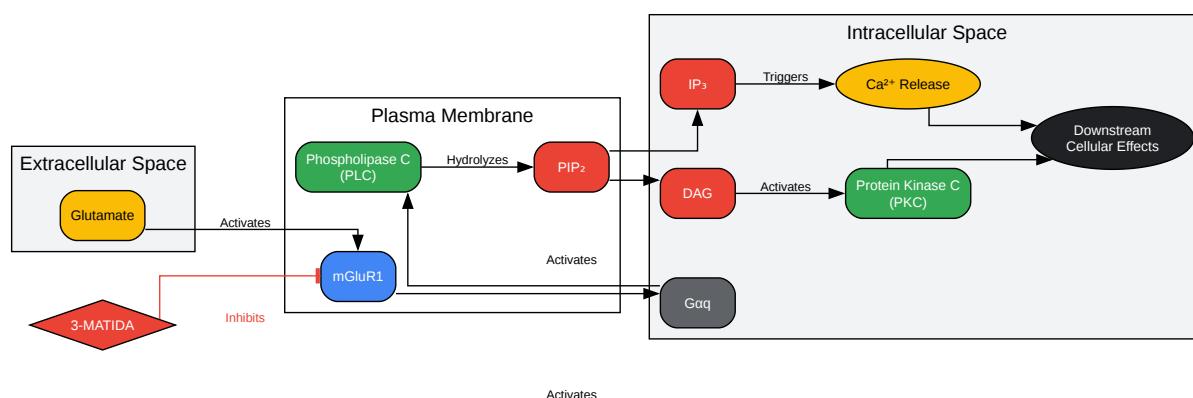
**3-MATIDA** is a potent and selective competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). The antagonistic activity resides in the (+)-isomer. It exhibits significantly lower affinity for other mGlu receptors, as well as for NMDA and AMPA receptors, highlighting its selectivity. Due to its ability to counteract excessive glutamate signaling, **3-MATIDA** demonstrates neuroprotective effects in various in vitro and in vivo models of neuronal damage.

Table 2: In Vitro Pharmacology of **3-MATIDA**

Target	Activity	IC <sub>50</sub> Value	Source
rat mGlu <sub>1a</sub>	Antagonist	6.3 $\mu$ M	
mGlu <sub>5</sub>	Antagonist	> 300 $\mu$ M	
mGlu <sub>2</sub>	Antagonist	> 300 $\mu$ M	
mGlu <sub>4a</sub>	Antagonist	> 300 $\mu$ M	
NMDA Receptor	Antagonist	250 $\mu$ M	
AMPA Receptor	Antagonist	250 $\mu$ M	

## Signaling Pathway of mGluR1 Antagonism

Metabotropic glutamate receptor 1 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through G $\alpha$ q. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca<sup>2+</sup>), while DAG activates protein kinase C (PKC). As a competitive antagonist, **3-MATIDA** binds to the glutamate binding site on mGluR1, preventing its activation and thereby inhibiting this downstream signaling pathway.



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**Figure 1.** mGluR1 signaling pathway and inhibition by **3-MATIDA**.

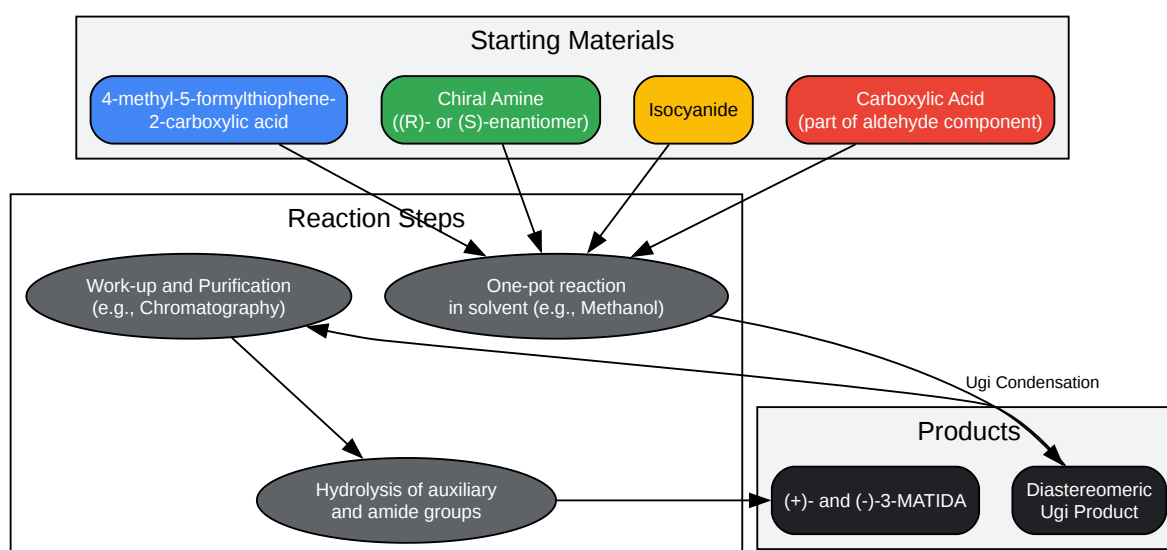
## Synthesis of 3-MATIDA

The synthesis of (+)- and (-)-**3-MATIDA** is achieved through a stereoselective Ugi four-component condensation reaction. This one-pot reaction involves the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an  $\alpha$ -acylaminoamide. For the synthesis of **3-MATIDA**, the key starting materials would be 4-methyl-5-formylthiophene-2-carboxylic acid, a chiral amine (to induce stereoselectivity), a source of ammonia, and an isocyanide.

## Representative Experimental Protocol for Stereoselective Ugi Condensation

The following is a generalized protocol for the stereoselective Ugi condensation to produce an  $\alpha$ -amino acid derivative like **3-MATIDA**. The specific reactants and conditions for **3-MATIDA** would need to be optimized based on the original literature.

- **Imine Formation:** In a suitable solvent (e.g., methanol), the aldehyde component (4-methyl-5-formylthiophene-2-carboxylic acid) is reacted with a chiral amine (e.g., (R)- or (S)- $\alpha$ -phenylethylamine) to form the corresponding chiral imine.
- **Addition of Isocyanide and Carboxylic Acid:** To the solution containing the imine, the isocyanide (e.g., tert-butyl isocyanide) and the carboxylic acid component (in this case, the thiophene starting material is also the carboxylic acid) are added.
- **Reaction:** The reaction mixture is stirred at room temperature for a specified period (typically 24-72 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or other analytical techniques.
- **Work-up and Purification:** The solvent is removed under reduced pressure. The resulting crude product is then purified using standard techniques such as column chromatography or recrystallization to yield the diastereomeric Ugi products.
- **Hydrolysis:** The chiral auxiliary and the isocyanide-derived amide are hydrolyzed under acidic or basic conditions to yield the final  $\alpha$ -amino acid, (+)- or (-)-**3-MATIDA**.



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**Figure 2.** Experimental workflow for the synthesis of **3-MATIDA**.

## Conclusion

**3-MATIDA** is a valuable research tool for studying the physiological and pathological roles of the mGluR1 receptor. Its high selectivity and demonstrated neuroprotective effects make it a compound of interest for the potential development of therapeutic agents for neurological disorders characterized by excessive glutamatergic neurotransmission. This guide provides core technical information to support further research and development efforts involving this compound.

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